molecular formula C13H16N2O2S B2684184 N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide CAS No. 2411295-50-4

N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide

Cat. No.: B2684184
CAS No.: 2411295-50-4
M. Wt: 264.34
InChI Key: JNHCPAIOCHLEHY-UHFFFAOYSA-N
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Description

N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide is a synthetic organic compound that features a thiazole ring, an oxane ring, and a but-2-ynamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole with appropriate reagents under controlled conditions.

    Oxane Ring Formation: The oxane ring is introduced through a cyclization reaction involving the thiazole derivative.

    But-2-ynamide Group Addition: The final step involves the addition of the but-2-ynamide group to the oxane-thiazole intermediate, typically using coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-1,3-thiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
  • N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Uniqueness

N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide is unique due to its combination of a thiazole ring, an oxane ring, and a but-2-ynamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-4-11(16)15-13(5-7-17-8-6-13)12-14-10(2)9-18-12/h9H,5-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHCPAIOCHLEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CCOCC1)C2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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